molecular formula C8H13N3O B13321624 2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole

2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole

Cat. No.: B13321624
M. Wt: 167.21 g/mol
InChI Key: UWSVRAYWEWNNSN-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole: is a compound with an intriguing structure. Let’s break it down:

    Imidazole: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as the core structure for various natural products, including histidine, purine, and DNA bases.

Preparation Methods

Synthetic Routes::

    Azetidin-3-yloxy: is a key component. It can be synthesized by reacting (a four-membered ring containing one nitrogen atom) with an alcohol (e.g., methanol) in the presence of an acid catalyst.

  • The resulting azetidin-3-yloxy can then react with 1-methyl-1H-imidazole (prepared separately) to form 2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole .

Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to produce this compound. Unfortunately, specific industrial routes are not widely documented.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole derivatives with additional oxygen atoms.

    Reduction: Reduction reactions could yield reduced forms of the compound.

    Substitution: Substitution reactions at various positions on the imidazole ring are possible.

    Common Reagents: Reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) may be employed.

    Major Products: These reactions can yield diverse products, including derivatives with modified functional groups.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.

    Chemistry: Explore its reactivity and use as a building block for more complex molecules.

    Biology: Study its interactions with biological macromolecules (e.g., proteins, DNA).

    Industry: Assess its applications in materials science or catalysis.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Other imidazole derivatives, such as clemizole, etonitazene, and omeprazole, share structural features.

    Uniqueness: Highlight its distinct properties compared to these compounds.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-1-methylimidazole

InChI

InChI=1S/C8H13N3O/c1-11-3-2-10-8(11)6-12-7-4-9-5-7/h2-3,7,9H,4-6H2,1H3

InChI Key

UWSVRAYWEWNNSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1COC2CNC2

Origin of Product

United States

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